Fmoc-homoArg(Z)2-OH in Advanced Peptide Synthesis: Structural Profiling, Mechanistic Rationale, and Orthogonal Deprotection Workflows
Fmoc-homoArg(Z)2-OH in Advanced Peptide Synthesis: Structural Profiling, Mechanistic Rationale, and Orthogonal Deprotection Workflows
Executive Summary
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug development, utilized to enhance pharmacokinetic stability, target specificity, and protease resistance. Fmoc-homoArg(Z)2-OH is a highly specialized, orthogonally protected amino acid derivative designed for the synthesis of peptidomimetics containing homoarginine. By extending the aliphatic side chain of native arginine by a single methylene group, homoarginine disrupts the recognition pockets of trypsin-like proteases, significantly extending the in vivo half-life of therapeutic peptides[1].
This technical guide provides a comprehensive analysis of Fmoc-homoArg(Z)2-OH, detailing its physicochemical properties, the mechanistic rationale behind its bis-benzyloxycarbonyl (bis-Z) protection strategy, and self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS) workflows.
Physicochemical Profiling & Structural Analysis
Fmoc-homoArg(Z)2-OH features a fluorenylmethoxycarbonyl (Fmoc) group for temporary α -amino protection and two benzyloxycarbonyl (Z or Cbz) groups masking the highly basic guanidino side chain. This specific molecular architecture ensures high stability during coupling while providing a strict orthogonal deprotection pathway compared to standard acid-labile protecting groups[2].
Table 1: Quantitative & Physicochemical Data of Fmoc-homoArg(Z)2-OH
| Parameter | Specification |
| Chemical Name | N- α -Fmoc-N- ω ,N- ω '-bis-benzyloxycarbonyl-L-homoarginine |
| CAS Registry Number | 1926163-01-0 |
| Molecular Formula | C38H38N4O8 |
| Molecular Weight | 678.70 g/mol |
| Protecting Groups | α -Amine: Fmoc; Guanidino: bis-Z |
| Solubility | Soluble in DMF, NMP, DCM, and DMSO |
| Orthogonality Profile | Stable to TFA; Labile to HF, TFMSA, and Pd/C (H2) |
Mechanistic Rationale: The (Z)2 Protection Strategy
Suppressing Guanidino Nucleophilicity
The guanidino group of homoarginine is exceptionally basic (pKa ~12.5) and highly nucleophilic. If left unprotected during carboxyl activation, it rapidly undergoes intramolecular cyclization to form an inactive lactam, terminating the peptide chain. The application of bis-Z protection places two bulky, electron-withdrawing benzyloxycarbonyl groups on the ω and ω ' nitrogens[3]. This dual protection delocalizes the lone electron pairs via resonance and provides massive steric shielding, completely neutralizing the side chain's nucleophilicity and preventing unwanted acylation or branching during peptide assembly.
True Orthogonality in SPPS
In standard Fmoc-SPPS, the arginine side chain is typically protected by a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is readily cleaved by Trifluoroacetic Acid (TFA) during the final resin cleavage. However, Fmoc-homoArg(Z)2-OH is utilized when true orthogonality is required[4].
The Z group is highly stable to moderate acids like TFA[5]. This allows researchers to cleave the synthesized peptide from the solid support (e.g., using 95% TFA) while keeping the homoarginine side chain fully protected. This is a critical requirement for:
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Fragment Condensation: Synthesizing protected peptide fragments for downstream solution-phase ligation.
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Selective Functionalization: Performing on-resin or off-resin modifications (like cyclization or conjugation) where the guanidino group must remain inert.
Experimental Workflows & Protocols
The following methodologies provide a self-validating system for the coupling and orthogonal deprotection of Fmoc-homoArg(Z)2-OH.
Protocol 1: Solid-Phase Coupling of Fmoc-homoArg(Z)2-OH
Causality Note: Due to the extreme steric bulk of the bis-Z protected side chain, highly efficient uronium-based coupling reagents (like HATU) are required to drive the amide bond formation to completion and minimize epimerization.
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Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide, 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 10 minutes. Mechanism: Piperidine initiates a base-catalyzed β -elimination, releasing dibenzofulvene which is subsequently scavenged by the excess secondary amine.
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Washing: Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.
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Activation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol, ~203.6 mg) of Fmoc-homoArg(Z)2-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIEA). Stir for 2 minutes to generate the highly reactive O-At ester.
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Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 90 minutes.
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Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A colorless or pale yellow bead indicates complete coupling. A blue color indicates unreacted primary amines, necessitating a second coupling cycle.
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Post-Coupling Wash: Wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Protocol 2: Orthogonal Cleavage and Global Deprotection
Causality Note: Because the bis-Z groups are impervious to TFA, a two-stage deprotection workflow is executed to yield the fully deprotected homoarginine peptide[6].
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Resin Cleavage: Treat the resin with a cocktail of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O for 2 hours. This cleaves the peptide from the linker and removes standard acid-labile groups (like tBu or Trt), but leaves the Z groups intact .
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Precipitation: Filter the cleavage mixture into cold diethyl ether (-20 °C) to precipitate the Z-protected peptide. Centrifuge and dry the pellet.
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Catalytic Hydrogenolysis (Z-Removal): Dissolve the crude peptide in a methanol/acetic acid mixture. Add 10% Palladium on Carbon (Pd/C) catalyst (~15% w/w relative to the peptide).
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Hydrogenation: Purge the reaction vessel with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 6–12 hours. Mechanism: The palladium catalyst facilitates the reductive cleavage of the benzyl-oxygen bond of the carbamate, releasing toluene and CO2 without requiring harsh anhydrous acids.
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Filtration & Isolation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via RP-HPLC.
Process Visualization
The following workflow diagram illustrates the logical progression of SPPS utilizing Fmoc-homoArg(Z)2-OH, highlighting the orthogonal nature of the final cleavage and deprotection steps.
Workflow for Fmoc-homoArg(Z)2-OH integration and orthogonal deprotection in SPPS.
References
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FMOC-HOMOARG(Z)2-OH — Chemical Substance Information Source: NextSDS Database URL:2
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1 result for Fmoc-Homoarg(Z)2-OH Source: Avantor Sciences URL:1
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Fmoc-Arg(Z)2-OH (asymmetric) - Product Details Source: Chem-Impex International URL:3
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Introduction to Peptide Synthesis Methods Source: Bachem Knowledge Base URL:4
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Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec (Peptide.com) URL:5
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Amino Acid-Protecting Groups Source: University of Gdansk (ug.edu.pl) URL:6
